3-((2-methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
3-((2-Methylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group linked to a thiophene ring and a 2-methylpyrimidin-4-yloxy moiety. Its molecular formula is C15H18N4O2S, with a molecular weight of 318.40 g/mol.
Properties
IUPAC Name |
3-(2-methylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-16-7-6-13(17-11)21-12-4-2-8-19(10-12)15(20)18-14-5-3-9-22-14/h3,5-7,9,12H,2,4,8,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGZOPRPKQZXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Substituent Effects on Lipophilicity and Bioavailability
- The 2-methylpyrimidin-4-yloxy group in the target compound confers moderate lipophilicity (predicted logP ~2.1), whereas the 5-fluoropyrimidin-2-yloxy substituent in BK66808 increases electronegativity and may enhance metabolic stability due to fluorine’s resistance to oxidative degradation.
- Its methylidene linker introduces conformational rigidity, which may enhance target binding affinity compared to the target compound’s flexible ether linkage.
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